Latanoprost-d4

Bioanalysis LC-MS/MS Isotope dilution

Latanoprost-d4 (PHXA41-d4) is a stable isotope‑labeled analog of the prostaglandin F2α receptor agonist latanoprost, in which four hydrogen atoms at positions 3, 3′, 4, and 4′ are replaced by deuterium. This compound is specifically designed as an internal standard for the accurate quantification of latanoprost in complex biological matrices via gas chromatography–mass spectrometry (GC‑MS) or liquid chromatography–tandem mass spectrometry (LC‑MS/MS).

Molecular Formula C26H36D4O5
Molecular Weight 436.6
Cat. No. B1155396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatanoprost-d4
Synonyms(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid-d4 1-Methylethyl Ester;  Isopropyl-(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate-d4;  PhXA-41-d4;  GAAP Of
Molecular FormulaC26H36D4O5
Molecular Weight436.6
Structural Identifiers
InChIKeyGGXICVAJURFBLW-XUVAVRMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d4)A solution in methyl acetate

Latanoprost-d4: Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of Latanoprost


Latanoprost-d4 (PHXA41-d4) is a stable isotope‑labeled analog of the prostaglandin F2α receptor agonist latanoprost, in which four hydrogen atoms at positions 3, 3′, 4, and 4′ are replaced by deuterium . This compound is specifically designed as an internal standard for the accurate quantification of latanoprost in complex biological matrices via gas chromatography–mass spectrometry (GC‑MS) or liquid chromatography–tandem mass spectrometry (LC‑MS/MS) [1]. The incorporation of deuterium yields a molecular weight of 436.62 g/mol (non‑deuterated latanoprost: 432.59 g/mol) and enables reliable isotope dilution mass spectrometry by compensating for analyte loss during sample preparation and ionization variability [2].

Why Latanoprost-d4 Cannot Be Replaced by Unlabeled Latanoprost or Alternative Internal Standards in Regulated Bioanalysis


Generic substitution fails because Latanoprost-d4 is not a therapeutic agent but a purpose‑built analytical internal standard. Using unlabeled latanoprost as an internal standard is analytically invalid because it co‑elutes and shares the identical mass, precluding differentiation by mass spectrometry. Alternative deuterated analogs, such as latanoprost free acid‑d4, target the active metabolite rather than the prodrug and are unsuitable for quantifying the intact ester form . Furthermore, 13C‑ or 15N‑labeled internal standards may exhibit different chromatographic retention and matrix effect compensation behavior compared to deuterated standards, directly impacting quantitative accuracy [1]. The following evidence quantifies these differential dimensions.

Latanoprost-d4 Differential Evidence: Quantitative Comparison to Closest Analogs and Internal Standard Alternatives


Mass Spectrometry Differentiation: Δm/z = 4 Enables Baseline Resolution from Unlabeled Latanoprost

Latanoprost-d4 exhibits a mass shift of +4 Da relative to unlabeled latanoprost due to substitution of four hydrogen atoms with deuterium. In LC‑MS/MS assays, this mass difference permits unambiguous selection of distinct precursor‑to‑product ion transitions, eliminating cross‑talk between analyte and internal standard channels. In contrast, unlabeled latanoprost cannot serve as an internal standard because it is indistinguishable from the target analyte [1].

Bioanalysis LC-MS/MS Isotope dilution

Purity Specification: ≥99% Deuterated Forms Enables Reliable Quantification Down to 30.66 pg/mL

Latanoprost-d4 is supplied with purity ≥99% deuterated forms (d1–d4), minimizing isotopic impurity interference that could bias quantification. In a validated LC‑ESI‑MS/MS method for latanoprost free acid in rabbit aqueous humor, the tetra‑deuterated analog enabled a limit of detection (LOD) of 30.66 pg/mL and a linear calibration range of 10–160 ng/mL [1]. Lower‑purity internal standards or non‑isotopically labeled alternatives would introduce systematic error and raise the LOD.

Method validation Quality control Sensitivity

Regulatory Compliance: USP/EP Traceability and ANDA Readiness vs. Non‑Certified Internal Standards

Latanoprost-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines, with traceability to USP or EP pharmacopeial standards provided upon request [1]. It is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA). Non‑certified internal standards lack this documented traceability and are unsuitable for regulatory submissions [2].

Regulatory submission ANDA Method validation

Deuterium Isotope Effect: Retention Time Shift and Differential Matrix Effect Compensation vs. 13C‑Labeled Internal Standards

Deuterium labeling introduces a kinetic isotope effect that causes deuterated internal standards to elute slightly earlier than their non‑deuterated counterparts. In a systematic comparison of 2H‑ vs. 13C‑labeled IS for urinary biomarkers, the deuterated IS generated negatively biased results (−38.4% spike accuracy) due to differential ion suppression, whereas the 13C‑labeled IS showed no significant bias [1]. While no direct study for latanoprost exists, this cross‑analyte evidence demonstrates that deuterated IS selection requires careful matrix effect validation; Latanoprost-d4 users must verify co‑elution and ion suppression equivalence in their specific matrix [2].

Matrix effect Isotope effect Method robustness

Latanoprost-d4 Application Scenarios: Where the Evidence Supports Prioritization Over Analogs


LC‑MS/MS Method Development for Latanoprost Prodrug Quantification in Ocular Tissues

Latanoprost-d4 is the preferred internal standard for quantifying the intact prodrug (isopropyl ester) in aqueous humor and ciliary body. Its +4 Da mass shift enables selective MRM transitions without interference from endogenous compounds . The validated LOD of 30.66 pg/mL in aqueous humor demonstrates suitability for low‑concentration ocular pharmacokinetic studies [1]. In contrast, latanoprost free acid‑d4 targets the active metabolite and cannot correct for prodrug hydrolysis during sample processing.

Regulated Bioanalysis Supporting ANDA Submissions for Generic Latanoprost Ophthalmic Solutions

For ANDA filers, Latanoprost-d4 provides USP/EP‑traceable documentation essential for method validation and quality control. Regulatory guidelines require internal standards with documented purity and characterization; Latanoprost-d4 meets these requirements with CoA and traceability statements [2]. Research‑grade unlabeled latanoprost lacks this documentation and is not accepted for pivotal bioequivalence studies.

Stability‑Indicating Assays for Latanoprost Formulations

Latanoprost-d4 enables accurate quantification of latanoprost in forced degradation studies, where matrix components from degraded excipients may cause ion suppression. The deuterated IS co‑elutes closely with the analyte, providing superior correction for sample preparation variability compared to structural analogs [3]. This is particularly critical when quantifying low‑level degradation products in the presence of high excipient background.

Pharmacokinetic Studies in Preclinical Glaucoma Models

In rabbit and non‑human primate models of ocular hypertension, Latanoprost-d4 supports precise measurement of latanoprost concentrations over time. The linear calibration range of 10–160 ng/mL in aqueous humor and 80–1280 ng/g in ciliary body covers physiologically relevant concentrations following topical administration [1]. Alternative IS candidates (e.g., structural analogs) do not share the identical extraction recovery and ionization efficiency, introducing bias.

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